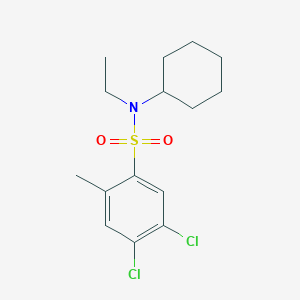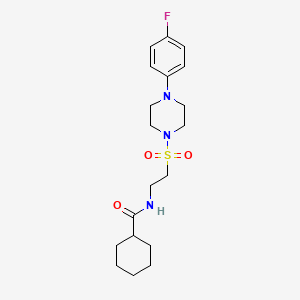
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide, also known as DCAMBS, is a sulfonamide derivative that has been used as a research tool in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, making it a useful compound for studying the mechanisms of neuronal signaling and synaptic plasticity.
作用機序
The mechanism of action of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is not fully understood, but it is thought to involve binding to specific sites on ion channels and receptors in the brain. By binding to these sites, 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide can modulate the activity of the channels and receptors, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects in the brain. It can enhance the activity of voltage-gated calcium channels and NMDA receptors, leading to increased calcium influx into neurons and enhanced synaptic plasticity. It can also modulate the activity of GABA receptors, leading to changes in inhibitory signaling in the brain. These effects can have a variety of downstream effects on neuronal function, including changes in synaptic strength, neuronal excitability, and plasticity.
実験室実験の利点と制限
One of the main advantages of using 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide in lab experiments is its specificity for certain ion channels and receptors in the brain. By selectively modulating the activity of these channels and receptors, researchers can gain insights into the mechanisms of neuronal signaling and synaptic plasticity. However, one limitation of using 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is that it can have off-target effects on other ion channels and receptors, making it difficult to interpret the results of experiments.
将来の方向性
There are several areas of future research that could be explored using 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide. One area of interest is the role of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide in modulating synaptic plasticity in different brain regions and under different conditions. Another area of interest is the use of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide as a tool for studying the mechanisms of neurological disorders, such as epilepsy and Alzheimer's disease. Finally, researchers could explore the use of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide as a potential therapeutic agent for these disorders, based on its ability to modulate neuronal signaling and synaptic plasticity.
合成法
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed by NMR spectroscopy.
科学的研究の応用
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide has been used extensively in research on ion channels and receptors in the brain. It has been shown to modulate the activity of several types of ion channels, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. By studying the effects of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide on these channels, researchers can gain insights into the mechanisms of neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-10-14(17)13(16)9-11(15)2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFKINMTOHGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)
![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)